Bienvenue dans la boutique en ligne BenchChem!

TPI-1917-49

Amyloid-β reduction Alzheimer's disease APP processing

TPI-1917-49 is a substituted dithiazole piperazine benzamide (C29H26N6O3S2, MW 570.69) identified from a parallel-synthesized library of 25 structurally diverse thiazole derivatives screened for amyloid-β (Aβ) reducing activity. The compound was selected as the lead candidate from this library based on its ability to lower Aβ levels in multiple cell types and in vivo through a mechanism distinct from conventional β- or γ-secretase inhibition: TPI-1917-49 promotes the non-amyloidogenic α-secretase-mediated processing of amyloid precursor protein (APP), simultaneously reducing Aβ production and increasing secretion of the neuroprotective fragment sAPPα.

Molecular Formula C29H26N6O3S2
Molecular Weight 570.68
CAS No. 1250849-11-6
Cat. No. B611458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTPI-1917-49
CAS1250849-11-6
SynonymsTPI-1917-49;  TPI 1917 49;  TPI191749; 
Molecular FormulaC29H26N6O3S2
Molecular Weight570.68
Structural Identifiers
SMILESO=C(N)C1=CC=C(N2CCN(C3=NC(C4=CC=CC(O)=C4)=CS3)CC2)C(NC5=NC(C6=CC=CC(O)=C6)=CS5)=C1
InChIInChI=1S/C29H26N6O3S2/c30-27(38)20-7-8-26(23(15-20)31-28-32-24(16-39-28)18-3-1-5-21(36)13-18)34-9-11-35(12-10-34)29-33-25(17-40-29)19-4-2-6-22(37)14-19/h1-8,13-17,36-37H,9-12H2,(H2,30,38)(H,31,32)
InChIKeyCZZOAECTXWFUKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TPI-1917-49 (CAS 1250849-11-6): Substituted Dithiazole Piperazine Benzamide for Amyloid-β Reduction Research


TPI-1917-49 is a substituted dithiazole piperazine benzamide (C29H26N6O3S2, MW 570.69) identified from a parallel-synthesized library of 25 structurally diverse thiazole derivatives screened for amyloid-β (Aβ) reducing activity [1]. The compound was selected as the lead candidate from this library based on its ability to lower Aβ levels in multiple cell types and in vivo through a mechanism distinct from conventional β- or γ-secretase inhibition: TPI-1917-49 promotes the non-amyloidogenic α-secretase-mediated processing of amyloid precursor protein (APP), simultaneously reducing Aβ production and increasing secretion of the neuroprotective fragment sAPPα [1]. The compound is offered by multiple vendors for research use only in Alzheimer's disease and related amyloid pathology investigations .

Why Generic Substitution Fails for TPI-1917-49: Evidence from Structure-Activity Divergence Within Its Own Chemical Library


Within the 25-compound substituted dithiazole piperazine benzamide library from which TPI-1917-49 emerged, structurally related analogs exhibited diametrically opposed effects on Aβ levels — some compounds robustly increased Aβ rather than reducing it [1]. Only the specific N,4-disubstituted amino thiazole architecture of TPI-1917-49 conferred the dual ability to simultaneously reduce Aβ and elevate neuroprotective sAPPα through α-secretase pathway activation [1]. This extreme functional divergence among close structural analogs demonstrates that neither the thiazole scaffold nor the piperazine benzamide core alone predicts activity; the precise substitution pattern and stereoelectronic configuration of TPI-1917-49 are essential [1]. Consequently, generic substitution with any in-class dithiazole piperazine benzamide — even those from the same synthetic series — cannot replicate the activity profile of TPI-1917-49.

TPI-1917-49 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for Procurement Decisions


Aβ-Lowering Dose-Response in CHO-7WD10 Cells: TPI-1917-49 vs. Other Library Members That Increased Aβ

In the primary screening of 25 substituted dithiazole piperazine benzamides, TPI-1917-49 was the standout compound that reduced Aβ levels, while several structurally related compounds from the same library robustly increased Aβ [1]. TPI-1917-49 produced a statistically significant, concentration-dependent reduction of Aβ in CHO cells stably expressing APP751wt (7WD10 cells): 31% at 500 nM (p<0.05), 54% at 1.0 μM (p<0.01), and 63% at 10.0 μM (p<0.01), with lower concentrations (50 and 100 nM) yielding non-significant reductions of 21% and 20% respectively [1]. Aβ was quantified by Western blot using immunoprecipitation with Ab9 antibody and detection with 6E10/82E1 antibody mix after 48-hour drug exposure [1].

Amyloid-β reduction Alzheimer's disease APP processing

Dual Mechanism: Simultaneous Aβ Reduction and Neuroprotective sAPPα Increase vs. Other α-Secretase Modulators

TPI-1917-49 simultaneously reduced Aβ levels and increased secreted sAPPα by up to 40% in a dose-dependent manner in 7WD10 cells, accompanied by a dose-dependent increase in α-CTF of up to 80% without affecting β-CTF or sAPPβ levels [1]. This dual profile — Aβ reduction combined with sAPPα elevation — contrasts sharply with the α-secretase activator 7-deoxy-trans-dihydronarciclasine (E144), which decreases both Aβ and sAPPα levels concomitantly by reducing overall APP protein levels rather than redirecting APP processing [2]. Furthermore, γ-secretase inhibitors such as semagacestat (LY450139) reduce Aβ but do not increase sAPPα and simultaneously inhibit Notch cleavage (Notch IC50/Aβ42 IC50 ratio = 1.3), causing dose-limiting toxicity in clinical trials [3]. BACE1 inhibitors reduce Aβ and increase sAPPα indirectly (by substrate shunting), but their brain penetration is severely limited by P-glycoprotein (P-gp) efflux [4].

sAPPα upregulation α-secretase activation non-amyloidogenic APP processing

Blood-Brain Barrier Penetration: Quantified Brain Exposure of TPI-1917-49 vs. P-gp-Limited BACE1 Inhibitors

TPI-1917-49 demonstrated rapid brain penetration following intravenous administration in mice: a 4 mg/kg i.v. dose produced a brain concentration of approximately 40 ng/mL at 10 minutes post-injection, with near-complete elimination by 20 minutes [1]. This direct pharmacokinetic evidence of CNS exposure stands in contrast to the well-documented limitation of BACE1 inhibitors, where three potent BACE1 inhibitors with cellular IC50 values below 10 nM failed to reduce brain Aβ1–40 in wild-type mice due to P-glycoprotein (P-gp)-mediated efflux at the BBB; brain Aβ reduction was only observed in P-gp knockout mice [2]. TPI-1917-49 achieves brain exposure without requiring P-gp transporter evasion strategies or intracerebroventricular infusion routes that have been necessary for certain BACE1 inhibitors [2].

Blood-brain barrier penetration CNS pharmacokinetics brain exposure

In Vivo Amyloid Plaque Reduction in APP/PS1 Transgenic Mice at Low Dose

TPI-1917-49 was evaluated in APP/PS1 double transgenic mice (APΔE9 model) by daily intraperitoneal injection at 0.5 mg/kg body weight for 60 days, starting at 4–6 months of age. This regimen produced a statistically significant 39% reduction in amyloid plaque numbers compared to untreated controls (p<0.05), as quantified by immunohistochemical analysis of brain sections [1]. The dose of 0.5 mg/kg was selected based on pharmacokinetic data showing brain exposure of ~40 ng/mL at 10 minutes after a 4 mg/kg i.v. dose, and on the dose-response relationship established in cell culture [1]. For comparison, γ-secretase inhibitor semagacestat (LY450139) demonstrated dose-dependent Aβ lowering in animal models and human CSF but failed in Phase 3 clinical trials due to worsening of cognitive function and Notch-related adverse events including gastrointestinal toxicity, infections, and skin cancer risk [2]. Even the Notch-sparing γ-secretase inhibitor avagacestat (BMS-708163, 193-fold APP/Notch selectivity) was associated with renal tubule effects and increased brain atrophy rates in clinical testing [3].

Amyloid plaque reduction APP/PS1 transgenic mice in vivo efficacy

Therapeutic Window: Efficacy at Non-Cytotoxic Concentrations in Two Independent Assays

Cytotoxicity of TPI-1917-49 was evaluated using two independent, complementary assays: lactate dehydrogenase (LDH) release (membrane integrity) and MTT reduction (mitochondrial metabolic activity) in 7WD10 cells [1]. TPI-1917-49 did not markedly alter LDH release or MTT reduction at concentrations up to 1.0 μM; significant cytotoxicity was observed only at 10.0 μM [1]. Crucially, the Aβ-reducing efficacy of TPI-1917-49 occurs at 500 nM (31% reduction) and 1.0 μM (54% reduction) — both within the non-cytotoxic concentration range [1]. This yields a minimum 10- to 20-fold window between the lowest efficacious concentration (500 nM) and the cytotoxic threshold (10 μM). The concordance between LDH and MTT assay results further strengthens the reliability of this safety margin [1]. For comparison, the highest-tested non-cytotoxic concentration of the γ-secretase inhibitor Compound E (0.32 nM Notch IC50) in neuronal cultures is severely constrained by Notch-dependent toxicity affecting cell fate determination .

Cytotoxicity therapeutic index LDH and MTT assays

Activity Across APP Genotypes and Cell Types: Wild-Type and Swedish Mutation APP

To rule out cell-type-specific or genotype-restricted effects, TPI-1917-49 was tested in Neuro-2a (N2a) cells stably expressing APP695 carrying the Swedish mutation (APP695swe) at 1.0 μM concentration [1]. TPI-1917-49 significantly decreased Aβ levels in N2a-APP695swe cells, confirming that its Aβ-reducing activity is not restricted to wild-type APP (APP751wt in CHO-7WD10 cells) or to a single cell type [1]. This distinguishes TPI-1917-49 from certain γ-secretase modulators that exhibit substrate-selective effects dependent on APP mutation status, and from APP-selective γ-secretase inhibitors that were designed specifically to spare Notch but showed differential potency across APP variants [2]. The consistent activity of TPI-1917-49 across both APP751wt and APP695swe backgrounds suggests its α-secretase-enhancing mechanism is broadly applicable regardless of the specific APP isoform or the presence of the pathogenic Swedish mutation [1].

APP Swedish mutation Neuro-2a cells genotype-independent activity

Optimal Research and Preclinical Application Scenarios for TPI-1917-49 Based on Differential Evidence


Studying Non-Amyloidogenic APP Processing via α-Secretase Pathway Activation

TPI-1917-49 is uniquely suited for experiments requiring simultaneous measurement of reduced Aβ and increased sAPPα/α-CTF as mechanistic readouts of α-secretase pathway activation [1]. Unlike BACE1 or γ-secretase inhibitors, which reduce Aβ but do not elevate neuroprotective sAPPα, and unlike E144 which reduces both Aβ and sAPPα via APP downregulation, TPI-1917-49 provides a clean dual biomarker signature (Aβ↓, sAPPα↑, α-CTF↑, no change in sAPPβ/β-CTF) that specifically reports on enhanced non-amyloidogenic APP processing [1]. Researchers can use TPI-1917-49 at 500 nM–1.0 μM in CHO-7WD10 or N2a-APP695swe cells for 48-hour treatments to capture this dual effect while remaining below the 10 μM cytotoxicity threshold [1].

In Vivo Amyloid Pathology Intervention Studies in Transgenic Alzheimer's Mouse Models

For preclinical efficacy studies in APP/PS1 transgenic mice, TPI-1917-49 provides demonstrated brain penetration (~40 ng/mL at 10 min post-4 mg/kg i.v.) and statistically significant plaque reduction (39%, p<0.05) at a low daily dose of 0.5 mg/kg i.p. over 60 days [1]. This protocol has been validated starting from 4–6 months of age in APΔE9 mice and can serve as a reference regimen for intervention studies [1]. The compound's mechanism — α-secretase enhancement that completely bypasses Notch cleavage — eliminates the confounding Notch-related toxicities (gastrointestinal, immunological, dermatological) that plagued γ-secretase inhibitor-based intervention studies and led to the termination of semagacestat and avagacestat clinical programs [2][3].

Comparative Mechanistic Studies of APP Processing Pathways Without Notch Interference

TPI-1917-49 enables side-by-side comparison of α-secretase-mediated versus β-/γ-secretase-mediated APP processing in the same experimental system without the confounding factor of Notch pathway inhibition [1]. Investigators can pair TPI-1917-49 (α-secretase enhancer) with BACE1 or γ-secretase inhibitors in parallel treatment arms to dissect the relative contributions of each processing pathway to cellular phenotypes [1]. The demonstrated lack of effect on sAPPβ and β-CTF levels confirms pathway specificity [1]. This application is particularly valuable given that semagacestat's minimal Notch-sparing selectivity (ratio = 1.3) and even avagacestat's 193-fold selectivity proved insufficient to disentangle APP-specific effects from Notch-mediated confounds in prior studies [2][3].

Tool Compound for Validating Aβ-Lowering Strategies in APP Swedish Mutation Models

TPI-1917-49 has been validated in Neuro-2a cells expressing APP695 with the Swedish mutation (KM670/671NL), a commonly used familial AD model, where it reduced Aβ at 1.0 μM [1]. Combined with its activity in wild-type APP751-expressing CHO cells, this cross-genotype validation makes TPI-1917-49 a single-compound solution for laboratories working with multiple APP constructs [1]. The compound is commercially available from multiple vendors (e.g., MedChemExpress Cat. HY-118972, TargetMol Cat. T34910) at research-grade purity, with molecular identity confirmed by CAS 1250849-11-6 and the IUPAC name 3-((4-(3-hydroxyphenyl)thiazol-2-yl)amino)-4-(4-(4-(3-hydroxyphenyl)thiazol-2-yl)piperazin-1-yl)benzamide .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for TPI-1917-49

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.